
Role of menin-MLL interaction in leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Balomenib

Cat. No.: B15569023 Get Quote

An In-depth Technical Guide on the Role of the Menin-MLL Interaction in Leukemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as

KMT2A) gene are hallmarks of aggressive acute leukemias with poor prognoses.[1][2] The

resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by

dysregulating gene expression programs essential for normal hematopoiesis.[3][4] A critical

dependency for the oncogenic activity of all MLL fusion proteins is their direct interaction with

the nuclear protein menin, encoded by the MEN1 gene.[5][6] This guide provides a

comprehensive technical overview of the menin-MLL interaction, detailing its molecular basis,

the signaling pathways it governs, its central role in leukemogenesis, and its emergence as a

highly promising therapeutic target. We present quantitative data on small molecule inhibitors,

detailed experimental protocols for studying this interaction, and visualizations of the core

biological and experimental processes.

The Menin-MLL Interaction: A Molecular Scaffold for
Leukemogenesis
Menin, traditionally known as a tumor suppressor in the context of multiple endocrine neoplasia

type 1 (MEN1), plays a paradoxical and essential oncogenic cofactor role in MLL-rearranged

(MLL-r) leukemia.[7][8] The N-terminal portion of MLL, which is retained in all oncogenic MLL

fusion proteins, contains the menin-binding region.[6][9] This interaction is indispensable for the
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MLL fusion protein to be recruited to target gene loci, initiate an aberrant transcriptional

program, and ultimately block hematopoietic differentiation, leading to leukemia.[5][7]

Structural Basis of the Interaction
The interaction between menin and MLL is a complex, bivalent association.[8][10] The N-

terminus of MLL contains two distinct menin-binding motifs, MBM1 and MBM2, separated by a

flexible linker.[6][11]

MBM1 (Menin Binding Motif 1): This is the high-affinity binding motif, which binds with

nanomolar affinity to a deep hydrophobic pocket on the surface of the menin protein.[10][12]

Structural studies have shown that MBM1 adopts a U-shaped conformation within this

pocket.[12]

MBM2 (Menin Binding Motif 2): This motif binds with a lower affinity compared to MBM1.[6]

The bivalent binding, involving both MBM1 and MBM2, stabilizes the overall menin-MLL

complex.[8][10]

Small molecule inhibitors have been designed to bind within the MBM1 pocket on menin,

directly competing with and disrupting the interaction with MLL fusion proteins.[8][10]

Role in Chromatin Remodeling and Gene Expression
The menin-MLL interaction is central to the pathological mechanism of MLL-r leukemia. Menin

acts as a critical scaffolding protein, tethering the MLL fusion oncoprotein to chromatin at

specific target genes.[9][13] This recruitment is often facilitated by other proteins, such as Lens

Epithelium-Derived Growth Factor (LEDGF), which helps anchor the complex to chromatin.[9]

[14]

Once localized, the complex aberrantly regulates gene expression through several

mechanisms:

Histone Methylation: While the MLL fusion protein itself lacks the C-terminal SET domain

responsible for histone H3 lysine 4 (H3K4) methylation, the complex recruits other epigenetic

modifiers.[15] A key partner is the histone methyltransferase DOT1L, which is recruited to

MLL fusion targets and mediates methylation of H3K79 (H3K79me2/3), an active chromatin

mark.[15][16]
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Transcriptional Upregulation: The altered chromatin state leads to the potent and sustained

upregulation of a specific set of genes. The most critical downstream targets are the HOXA

cluster genes (especially HOXA9) and their essential cofactor MEIS1.[4][7][17]

Leukemic Transformation: Overexpression of HOXA9 and MEIS1 is a unifying feature of

MLL-r leukemias.[4][18] This aberrant gene expression drives the proliferation of

hematopoietic progenitors and imposes a critical block on their differentiation, resulting in the

accumulation of leukemic blasts.[1][7]

Signaling Pathways and Molecular Dependencies
The menin-MLL interaction initiates a cascade of events that hijack normal hematopoietic

regulatory networks. The core leukemogenic pathway involves the stabilization and localization

of the MLL fusion protein, leading to the activation of a specific oncogenic gene signature.
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Fig 1. The Menin-MLL leukemogenesis signaling pathway.
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Therapeutic Targeting of the Menin-MLL Interaction
The absolute requirement of the menin interaction for MLL fusion protein-driven

leukemogenesis, coupled with evidence that menin is not a requisite cofactor for wild-type MLL

in normal hematopoiesis, establishes an attractive therapeutic window.[5][19][20] This has led

to the development of potent, specific small molecule inhibitors that disrupt this protein-protein

interaction (PPI).

Mechanism of Action of Menin Inhibitors
Menin inhibitors are competitive antagonists that bind to the MLL-binding pocket on menin.[10]

By occupying this site, they prevent the MLL fusion protein from docking with menin. This

action effectively dislodges the entire oncogenic complex from its target genes, leading to the

reversal of the leukemogenic transcriptional program.[16] The downstream consequences

include:

Downregulation of HOXA9 and MEIS1 expression.[16][17]

Induction of differentiation in leukemic blasts.[10][16]

Induction of apoptosis and inhibition of proliferation.[16]
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Fig 2. Mechanism of action of small molecule Menin-MLL inhibitors.

Quantitative Data on Menin-MLL Inhibitors
Extensive research has yielded multiple classes of menin inhibitors with potent anti-leukemic

activity. The tables below summarize key quantitative data for representative compounds from

preclinical and clinical studies.

Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors (Biochemical Assays)
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Inhibitor Target Assay IC₅₀
Kd (Binding
Affinity)

Reference(s)

MI-2

Menin-MBM1
Interaction
(FP)

446 nM Not Reported [10]

MI-2-2
Menin-MBM1

Interaction (FP)
46 nM 22 nM [10]

MIV-6R
Menin-MLL

Interaction (FP)
56 nM 85 nM [21]

MI-503
Menin-MLL

Interaction
14.7 nM 24 nM [17][22]

| MI-3454 | Menin-MLL Interaction | 0.51 nM | Not Reported |[17] |

Table 2: Preclinical Efficacy of Selected Menin-MLL Inhibitors (Cell-Based Assays)

Inhibitor Cell Line MLL Fusion Assay Type GI₅₀ / IC₅₀
Reference(s
)

M-1121 MV-4-11 MLL-AF4
Proliferatio
n

10.3 nM [17]

M-1121 MOLM-13 MLL-AF9 Proliferation 51.5 nM [17]

MI-3454 Various
MLL-AF4,

AF9, ENL
Proliferation 7 - 27 nM [17]

Compound 6 MV-4-11 MLL-AF4 Proliferation 36 nM [15]

| Compound 6 | MOLM-13 | MLL-AF9 | Proliferation | 61 nM |[15] |

Table 3: Summary of Early Phase Clinical Trial Data for Menin Inhibitors
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Inhibitor
Trial
(Identifier)

Patient
Population

Key Efficacy
Findings

Reference(s)

Revumenib AUGMENT-101

R/R Acute
Leukemia
(KMT2A-r or
NPM1-mut)

~30%
Complete
Remission
(CR) rate;
many
responders
bridged to
stem cell
transplant.

[23]

Ziftomenib
KOMET-001

(NCT04067336)

R/R AML

(KMT2A-r or

NPM1-mut)

Promising rates

of CR and overall

response.

[24]

| Bleximenib | cAMeLot-1 (NCT04811560) | R/R Acute Leukemia (KMT2A-r or NPM1-mut) |

ORR of 65.2% in KMT2A-r and 58.8% in NPM1-mut patients. |[25] |

Key Experimental Methodologies
The study of the menin-MLL interaction and the development of its inhibitors rely on a suite of

biochemical, biophysical, and cellular assays.

Fluorescence Polarization (FP) Assay
This high-throughput biochemical assay is a primary tool for screening small molecule libraries

to identify inhibitors of the menin-MLL interaction.[26][27]

Principle: A small, fluorescently labeled peptide derived from the MLL MBM1 motif tumbles

rapidly in solution, resulting in low polarization of emitted light when excited with polarized

light. When the large menin protein binds to this peptide, the tumbling slows dramatically,

increasing the polarization signal. A compound that successfully competes with the peptide

for binding to menin will displace it, causing the polarization signal to drop.[28]

Protocol Outline:
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Reagents: Purified full-length menin protein; fluorescein-labeled MBM1 peptide; test

compounds dissolved in DMSO; assay buffer.

Procedure: In a microplate, combine menin and the fluorescent peptide with varying

concentrations of the test compound.

Incubation: Allow the binding reaction to reach equilibrium.

Measurement: Read the fluorescence polarization on a suitable plate reader.

Analysis: Plot the polarization signal against the inhibitor concentration to determine the

IC₅₀ value.[29]

Fig 3. Experimental workflow for a Fluorescence Polarization (FP) assay.

Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique used to verify that two proteins interact within the cellular

environment. It is used to confirm that menin and MLL fusion proteins form a complex in

leukemia cells and to demonstrate that inhibitors can disrupt this interaction.[21]

Principle: An antibody to a specific protein (the "bait," e.g., MLL-AF9) is used to pull that

protein out of a cell lysate. If another protein (the "prey," e.g., menin) is bound to the bait, it

will be pulled down as well. The presence of the prey protein is then detected by Western

blotting.

Protocol Outline:

Cell Culture & Treatment: Culture MLL-r leukemia cells (e.g., MV-4-11) and treat with the

menin inhibitor or a vehicle control (DMSO) for a specified time.

Lysis: Harvest cells and lyse them in a non-denaturing buffer to release proteins while

preserving interactions.

Immunoprecipitation: Add an antibody against the bait protein (e.g., anti-MLL) to the lysate

and incubate. Add Protein A/G-conjugated beads to capture the antibody-protein

complexes.
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Washing: Pellet the beads and wash several times to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads.

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and

probe with an antibody against the prey protein (anti-menin) to detect its presence. A

reduced menin signal in the inhibitor-treated sample indicates disruption of the interaction.

[21]

Fig 4. Experimental workflow for Co-Immunoprecipitation (Co-IP).

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of

interest. It is used to show that menin and MLL fusion proteins co-localize at the promoters of

target genes like HOXA9 and that this binding is lost upon treatment with a menin inhibitor.[16]

Principle: Proteins are chemically cross-linked to the DNA they are bound to in living cells.

The chromatin is then sheared, and an antibody against the protein of interest is used to

immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to

map the binding sites across the entire genome.

Protocol Outline:

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between

proteins and DNA.

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600

bp) using sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., anti-

menin).

Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

Washing: Wash extensively to remove non-specifically bound chromatin.
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Elution & Reverse Cross-links: Elute the complexes and reverse the cross-links by

heating. Digest the protein.

DNA Purification: Purify the co-precipitated DNA.

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align sequence reads to a reference genome and use peak-calling

algorithms to identify significant enrichment regions, which represent the protein's binding

sites.[16]

Fig 5. Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).

Conclusion and Future Directions
The interaction between menin and MLL represents a cornerstone of MLL-rearranged leukemia

pathogenesis, serving as a critical node for oncogenic signaling. Its validation as a therapeutic

target has been a landmark achievement in leukemia research, shifting the paradigm towards

therapies that target the transcriptional addiction of cancer cells. The development of potent,

selective, and orally bioavailable small molecule inhibitors has rapidly translated from bench to

bedside, with several agents showing remarkable efficacy in clinical trials for patients with

relapsed or refractory leukemias.[23][24]

Future research will focus on several key areas:

Combination Therapies: Combining menin inhibitors with standard chemotherapy or other

targeted agents (e.g., FLT3 or BCL2 inhibitors) may increase efficacy and overcome

resistance.[23]

Mechanisms of Resistance: Understanding how leukemia cells may develop resistance to

menin inhibitors is crucial for developing next-generation compounds and rational

combination strategies.

Expansion to Other Malignancies: The menin-MLL axis is also implicated in other cancers,

including those with NPM1 mutations, suggesting that the therapeutic utility of these

inhibitors may extend beyond MLL-rearranged leukemia.[17][30]
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In conclusion, targeting the menin-MLL interaction is one of the most promising new frontiers in

the treatment of acute leukemia, offering a precision medicine approach for patient populations

with historically poor outcomes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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